molecular formula C14H12O B3350671 2-Methyl-5-phenylbenzaldehyde CAS No. 2928-45-2

2-Methyl-5-phenylbenzaldehyde

Cat. No. B3350671
Key on ui cas rn: 2928-45-2
M. Wt: 196.24 g/mol
InChI Key: YXSZBHZVJZQZLW-UHFFFAOYSA-N
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Patent
US06762197B2

Procedure details

Under nitrogen atmosphere, 126 g (650 mmol) of 2-methyl-5-phenylbenzonitrile was dissolved in 700 ml of anhydrous toluene, and to the resulted solution was dropped 780 ml of a toluene solution of diisobutyl aluminum hydride (1.0 M solution; 780 mmol) at −10 to 0° C., and the mixture was stirred at room temperature overnight. To the reaction solution was dropped 25 ml of ethyl acetate, and this was poured into a mixture of 2.5 L of ice water and 270 ml of concentrated hydrochloric acid. After stirring at 70 to 75° C. for 1 hour, the mixture was cooled to room temperature, and separated. The organic layer was washed with water, saturated sodium bicarbonate solution, then, water, and concentrated to obtain 123 g of 2-methyl-5-phenylbenzaldehyde.
Name
2-methyl-5-phenylbenzonitrile
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
270 mL
Type
reactant
Reaction Step Three
Quantity
780 mmol
Type
reactant
Reaction Step Four
Quantity
780 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][C:3]=1[C:4]#N.[H-].C([Al+]CC(C)C)C(C)C.C(OCC)(=[O:28])C.Cl>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][C:3]=1[CH:4]=[O:28] |f:1.2|

Inputs

Step One
Name
2-methyl-5-phenylbenzonitrile
Quantity
126 g
Type
reactant
Smiles
CC1=C(C#N)C=C(C=C1)C1=CC=CC=C1
Name
Quantity
700 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
ice water
Quantity
2.5 L
Type
reactant
Smiles
Name
Quantity
270 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
780 mmol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
780 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 70 to 75° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic layer was washed with water, saturated sodium bicarbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
water, and concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C=O)C=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 123 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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